N-benzyl-6-chloro-N-methylpyridazin-3-amine
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Overview
Description
N-benzyl-6-chloro-N-methylpyridazin-3-amine is a chemical compound with the molecular formula C12H12ClN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzyl group, a chloro substituent, and a methyl group attached to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-N-methylpyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with N-methylbenzylamine. The reaction is carried out in the presence of a suitable solvent, such as ethyl acetate, under controlled temperature and pressure conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 6-position of the pyridazine ring is replaced by the N-methylbenzylamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The raw materials, including 3,6-dichloropyridazine and N-methylbenzylamine, are sourced from reliable suppliers to maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-N-methylpyridazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
N-benzyl-6-chloro-N-methylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-N-methylpyridazin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-methylpyridazin-3-amine
- N-methylbenzylamine
- 3,6-Dichloropyridazine
Uniqueness
N-benzyl-6-chloro-N-methylpyridazin-3-amine is unique due to the presence of both a benzyl group and a chloro substituent on the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-benzyl-6-chloro-N-methylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)12-8-7-11(13)14-15-12/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMNEAHRVDUXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561220 |
Source
|
Record name | N-Benzyl-6-chloro-N-methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141193-20-6 |
Source
|
Record name | N-Benzyl-6-chloro-N-methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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